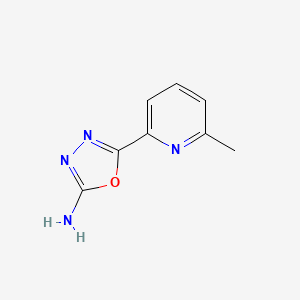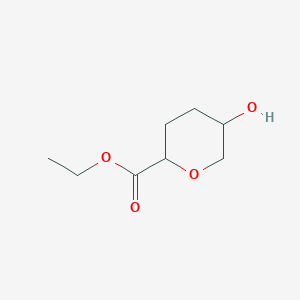
5-ヒドロキシテトラヒドロピラン-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is an organic compound belonging to the class of tetrahydropyrans This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a hydroxyl group at the fifth position and an ethyl ester group at the second position
科学的研究の応用
Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the construction of tetrahydropyran-containing compounds.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, especially those targeting metabolic and neurological disorders.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of 5-hydroxy-hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Cyclization Reaction:
Industrial Production Methods: In an industrial setting, the production of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with acid catalysts can facilitate the cyclization reaction under controlled conditions, ensuring consistent product quality.
化学反応の分析
Types of Reactions: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: 5-oxo-tetrahydro-pyran-2-carboxylate or 5-carboxy-tetrahydro-pyran-2-carboxylate.
Reduction: Ethyl 5-hydroxy-tetrahydro-pyran-2-methanol.
Substitution: Ethyl 5-chloro-tetrahydro-pyran-2-carboxylate and other substituted derivatives.
作用機序
The mechanism of action of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-tetrahydro-furan-2-carboxylate: Similar structure but with a furan ring instead of a pyran ring.
Methyl 5-hydroxy-tetrahydro-pyran-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-hydroxy-tetrahydro-pyran-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
IUPAC Name |
ethyl 5-hydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKVCZXCLPEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)
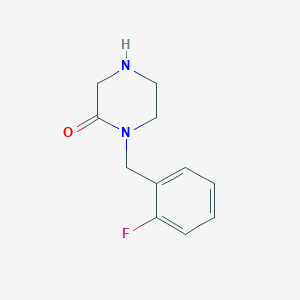
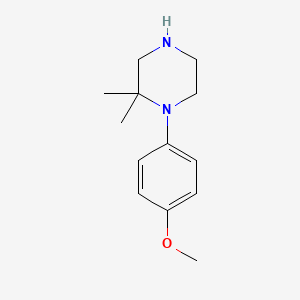
![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)
![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)
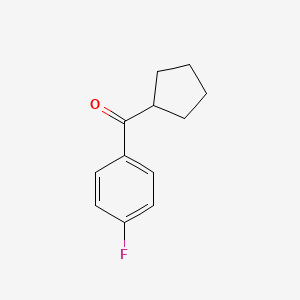
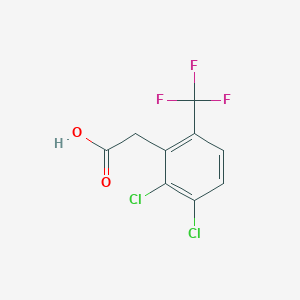
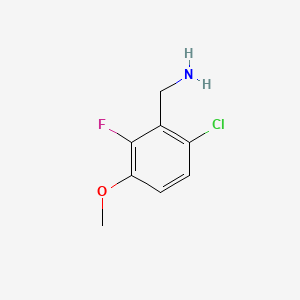
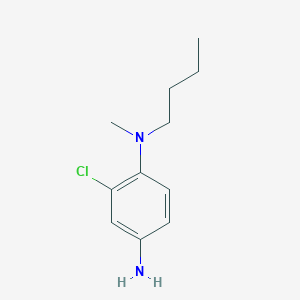
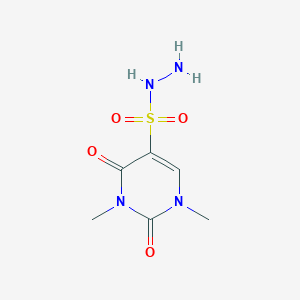
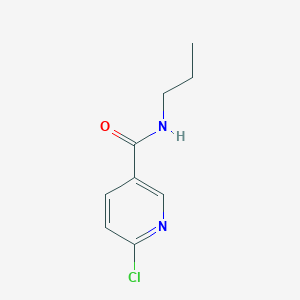
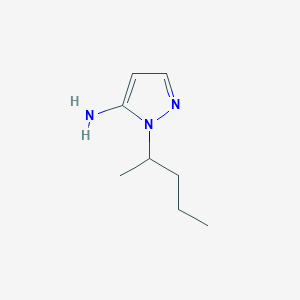
![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)
